5-Bromo-4,9-dihydro-3H-beta-carboline
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Overview
Description
5-Bromo-4,9-dihydro-3H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature and have significant pharmacological potential. The structure of this compound consists of a tricyclic pyridine-fused indole framework with a bromine atom at the 5th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,9-dihydro-3H-beta-carboline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the thermolysis of substituted 4-aryl-3-azidopyridines can yield beta-carboline derivatives . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the 5th position .
Scientific Research Applications
5-Bromo-4,9-dihydro-3H-beta-carboline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, beta-carbolines are known to interact with neurotransmitter receptors, influencing neurological processes . Additionally, the compound may affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Harmane: Another beta-carboline alkaloid with similar structural features.
Harmine: Known for its ability to intercalate with DNA and inhibit specific enzymes.
Harmaline: Exhibits a wide range of biological activities, including sedative and antitumor effects.
Uniqueness
5-Bromo-4,9-dihydro-3H-beta-carboline is unique due to the presence of the bromine atom at the 5th position, which can influence its chemical reactivity and biological activity. This structural modification can lead to distinct pharmacological properties compared to other beta-carbolines .
Properties
Molecular Formula |
C11H9BrN2 |
---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
5-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H9BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,6,14H,4-5H2 |
InChI Key |
FTDSATOEKTYHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=C(N2)C=CC=C3Br |
Origin of Product |
United States |
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